ethyl 2-(carbamoylamino)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate
Description
Properties
IUPAC Name |
ethyl 2-(carbamoylamino)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O3S/c1-2-18-12(16)10-8-6-4-3-5-7-9(8)19-11(10)15-13(14)17/h2-7H2,1H3,(H3,14,15,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPRMGZGZSJSWHC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCCCC2)NC(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-(carbamoylamino)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate precursors under specific conditions to form the thiophene ring system. For instance, the Gewald reaction, which is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, can be employed to synthesize thiophene derivatives .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. The use of catalysts and controlled reaction conditions such as temperature and pressure are crucial in scaling up the synthesis process. Techniques like continuous flow synthesis can also be employed to enhance efficiency and reproducibility .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(carbamoylamino)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate can undergo various chemical reactions including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or thioether derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the thiophene ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines or alkoxides for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups such as amino or alkoxy groups into the thiophene ring .
Scientific Research Applications
Ethyl 2-(carbamoylamino)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate has several scientific research applications:
Medicinal Chemistry: It is used in the development of new drugs due to its potential biological activities such as anticancer, anti-inflammatory, and antimicrobial properties.
Material Science: Thiophene derivatives are utilized in the fabrication of organic semiconductors, organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs).
Industrial Chemistry: The compound is used as a corrosion inhibitor and in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of ethyl 2-(carbamoylamino)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to its therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and the biological system involved .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Thiophene Ring
Amino vs. Carbamoylamino Derivatives
Key Observations :
- The carbamoylamino derivative is heavier (269.35 vs. 239.34 g/mol) due to the additional oxygen and nitrogen atoms.
Other Acylated Amino Derivatives
Key Observations :
Ring Size Variations
Key Observations :
Spectroscopic and Crystallographic Data
- NMR: Amino analogs (e.g., 4j) show characteristic NH₂ signals at δ 6.78 ppm (DMSO-d₆) . Carbamoylamino derivatives would display additional NH protons (~δ 8–10 ppm) and carbonyl signals (~δ 165–170 ppm).
- X-ray Crystallography: Schiff base derivatives of cyclohepta[b]thiophenes (e.g., ) confirm planar thiophene rings and non-covalent interactions critical for crystal packing .
Biological Activity
Ethyl 2-(carbamoylamino)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Formula
- IUPAC Name : this compound
- Molecular Formula : C₁₂H₁₇N₃O₂S
- Molecular Weight : 239.34 g/mol
Structural Representation
The compound features a cycloheptathiophene core with a carbamoylamino side chain and an ethyl ester functional group. Its structure can be represented as follows:
Pharmacological Properties
- Antioxidant Activity : this compound has been evaluated for its ability to scavenge free radicals. Preliminary studies indicate that it exhibits moderate antioxidant properties, potentially through the inhibition of reactive oxygen species (ROS) formation.
- Enzyme Inhibition : The compound has shown promise as an inhibitor of xanthine oxidase, an enzyme involved in the production of uric acid. This activity is particularly relevant for conditions such as gout and hyperuricemia. In vitro assays demonstrated IC50 values comparable to established xanthine oxidase inhibitors like febuxostat .
- Antimicrobial Activity : Recent studies have explored the antimicrobial effects of this compound against various bacterial strains. The results suggest that it possesses significant antibacterial properties, particularly against Staphylococcus aureus, with minimum inhibitory concentrations (MIC) indicating effectiveness at low concentrations .
The biological activity of this compound is believed to involve several mechanisms:
- Free Radical Scavenging : The presence of electron-donating groups in the structure may facilitate the donation of electrons to free radicals, thereby neutralizing them.
- Enzyme Binding : Molecular docking studies have suggested that the compound may bind effectively to the active site of xanthine oxidase, inhibiting its activity through competitive inhibition.
Study 1: Xanthine Oxidase Inhibition
A study published in 2016 investigated various derivatives of similar compounds for their xanthine oxidase inhibitory activities. This compound was included in the screening process. Results indicated that it exhibited a notable inhibitory effect with an IC50 value that positioned it among effective inhibitors .
Study 2: Antimicrobial Efficacy
In another study focusing on the antimicrobial properties of thiophene derivatives, this compound was tested against multiple strains of bacteria. The findings revealed significant antibacterial activity against both gram-positive and gram-negative bacteria, emphasizing its potential therapeutic applications in treating bacterial infections .
Q & A
Q. What are the recommended synthetic routes for ethyl 2-(carbamoylamino)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate, and how can purity be optimized?
- Methodological Answer : The compound’s synthesis likely involves cyclocondensation of a thiophene precursor with carbamoylamino reagents, analogous to methods used for structurally related cyclohepta[b]thiophene derivatives. For example, Schiff base formation via imine linkages (e.g., 2-[(2-hydroxynaphthalen-1-yl)methylideneamino] derivatives) has been achieved using reflux conditions in ethanol with catalytic acetic acid . To optimize purity, employ column chromatography with gradients of ethyl acetate/hexane and validate via HPLC (≥95% purity). Monitor intermediates using - and -NMR to confirm regioselectivity, particularly for the carbamoylamino group’s position .
Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?
- Methodological Answer :
- Spectroscopy : Use -NMR to confirm proton environments (e.g., cycloheptane ring protons at δ 1.5–2.5 ppm and thiophene protons at δ 6.5–7.5 ppm). FT-IR can validate the carbamoylamino group (N–H stretch ~3350 cm, C=O ~1680 cm) .
- Crystallography : Single-crystal X-ray diffraction is ideal for resolving conformational ambiguities, especially the orientation of the carbamoylamino group relative to the cycloheptane ring. For example, similar compounds show intramolecular hydrogen bonds stabilizing the structure .
Q. What safety protocols are essential for handling this compound in laboratory settings?
- Methodological Answer : Refer to SDS guidelines for structurally analogous thiophene derivatives:
- Exposure Control : Use fume hoods, nitrile gloves, and safety goggles.
- Toxicity Mitigation : Acute toxicity (e.g., respiratory irritation) requires immediate ventilation and medical evaluation if inhaled .
- Waste Disposal : Neutralize with dilute sodium bicarbonate before incineration to avoid releasing toxic sulfur oxides .
Advanced Research Questions
Q. How can computational chemistry (e.g., DFT, molecular docking) predict the reactivity and stability of this compound?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to assess electrophilic/nucleophilic sites. For example, the carbamoylamino group’s electron-withdrawing effects may lower LUMO energy, enhancing reactivity toward nucleophiles .
- Molecular Dynamics (MD) : Simulate solvent interactions (e.g., DMSO or ethanol) to predict solubility and aggregation behavior.
- Validation : Cross-check computational results with experimental UV-Vis spectra (e.g., λmax shifts in polar solvents) .
Q. How should researchers address contradictions between theoretical predictions and experimental data (e.g., unexpected byproducts or spectral mismatches)?
- Methodological Answer :
- Step 1 : Re-examine reaction conditions (e.g., temperature, solvent polarity) that may favor alternative pathways (e.g., keto-enol tautomerism).
- Step 2 : Perform LC-MS to identify byproducts and revise mechanistic hypotheses.
- Step 3 : Use ab initio calculations (e.g., CCSD(T)) to re-evaluate transition states if intermediates are unstable .
- Case Study : In similar cyclohepta[b]thiophene systems, steric hindrance from the cycloheptane ring was found to redirect electrophilic substitution pathways .
Q. What strategies are effective for studying the compound’s potential in catalysis or supramolecular chemistry?
- Methodological Answer :
- Catalysis : Screen for hydrogen-bonding or Lewis acid-base interactions using the carbamoylamino group as a coordinating site. For example, test catalytic activity in Knoevenagel condensations and monitor yields via GC-MS .
- Supramolecular Assembly : Co-crystallize with π-acceptors (e.g., nitroaromatics) and analyze packing via X-ray diffraction to assess stacking interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
